2-Amino-3-formylchromone

Description

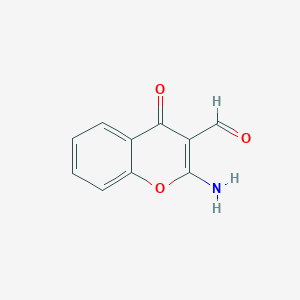

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGIYZVZBKAJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352884 | |

| Record name | 2-Amino-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61424-76-8 | |

| Record name | 2-Amino-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-Amino-3-formylchromone, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document details experimental protocols, summarizes key quantitative data, and visualizes the synthetic and analytical workflows.

Introduction

This compound, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyran ring.[1] The chromone scaffold is a prominent pharmacophore found in numerous bioactive molecules and natural products, exhibiting a wide range of biological activities.[2] The presence of both an amino and a formyl group at adjacent positions makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems, such as chromeno[2,3-b]pyridines, through reactions like the Friedländer annulation.[3] Its utility extends to the preparation of Schiff bases and other derivatives with potential antimicrobial and other therapeutic properties.[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the initial synthesis of a 3-formylchromone precursor via the Vilsmeier-Haack reaction, followed by the introduction of the amino group.

Part 1: Synthesis of 3-Formylchromone (Precursor)

The Vilsmeier-Haack reaction is a widely employed and efficient one-step method for the synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones.[2] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The reaction proceeds through a double formylation, followed by intramolecular cyclization and dehydration to yield the 3-formylchromone.[2] This method is noted for its high efficiency and good to excellent yields, often in the range of 80-90%.[2]

Part 2: Synthesis of this compound

The conversion of a chromone precursor to this compound can be achieved through various methods. One of the most important substrates for this transformation is chromone-3-carbonitrile.[3] The reaction of chromone-3-carbonitriles with a variety of nucleophilic reagents, such as concentrated ammonia, can yield this compound.[3] An alternative pathway involves the reaction of chromone-3-carboxaldehyde oximes with ammonium hydroxide or sodium hydroxide solution.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction

Reagent Preparation (Vilsmeier Reagent):

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[2]

-

After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure the complete formation of the Vilsmeier reagent.[2]

Reaction with Substrate:

-

To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise or dropwise with vigorous stirring.[2]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[2]

Workup and Isolation:

-

Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.[2]

-

Continue stirring for approximately 1-2 hours.[2]

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-formylchromone.

Protocol 2: Synthesis of this compound from Chromone-3-carbonitrile

This protocol is a generalized representation based on the reaction of chromone-3-carbonitriles with nucleophiles.

-

Dissolve chromone-3-carbonitrile in a suitable solvent such as aqueous DMF or aqueous ethanol.[3]

-

Add a nucleophilic aminating agent, such as concentrated ammonia or n-propylamine.[3]

-

The reaction mixture is typically stirred at room temperature or heated, depending on the specific substrate and reagent.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and acidifying to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from an appropriate solvent.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | [4] |

| Molecular Weight | 189.17 g/mol | [4] |

| Melting Point | 249 °C (decomposes) | [4] |

| Assay | 97% | [4] |

Spectroscopic Data

| Technique | Key Observations |

| FTIR (ATR) | Characteristic peaks for N-H, C=O (ketone and aldehyde), and C=C (aromatic) stretching vibrations. |

| ¹H NMR | Signals corresponding to aromatic protons, the aldehyde proton, and the amino protons. The chemical shifts and coupling patterns are indicative of the chromone structure. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and aldehyde), aromatic carbons, and other carbons in the heterocyclic ring system. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a key intermediate in the synthesis of diverse heterocyclic compounds with significant potential in drug discovery and development. The synthetic routes described, particularly those involving the Vilsmeier-Haack reaction and subsequent amination, provide efficient access to this valuable molecule. Thorough characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the final product, enabling its effective use in further synthetic applications.

References

- 1. This compound 97 61424-76-8 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. This compound 97 61424-76-8 [sigmaaldrich.com]

- 5. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Physical and chemical properties of 2-Amino-3-formylchromone

An In-depth Technical Guide to 2-Amino-3-formylchromone

Introduction

This compound, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic organic compound built upon a chromone core.[1][2] The chromone scaffold, consisting of a benzene ring fused to a pyran ring, is a prominent pharmacophore found in numerous naturally occurring compounds and synthetic molecules with a wide spectrum of biological activities.[3][4] These activities include cytotoxic (anticancer), antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[3]

The presence of both an amino group at the 2-position and a formyl (aldehyde) group at the 3-position makes this compound a highly versatile and reactive building block in synthetic organic chemistry.[3] It serves as a key precursor for the synthesis of a variety of annulated (fused-ring) chromone systems and other complex heterocyclic structures, primarily through reactions involving its nucleophilic amino group and electrophilic aldehyde function.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, reactivity, and known biological activities, intended for researchers in chemistry and drug development.

Physical and Chemical Properties

This compound is typically a solid at room temperature.[5] Its core structure is a bicyclic system comprising a benzene ring fused to a 4-pyrone ring.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61424-76-8 | [1][2] |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | 249 °C (decomposes) | [1][5] |

| Assay Purity | 97% | [1] |

| InChI Key | TVGIYZVZBKAJRR-UHFFFAOYSA-N | [1] |

| SMILES String | [H]C(=O)C1=C(N)Oc2ccccc2C1=O | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The data presented below are typical values reported in the literature and spectral databases.

Table 2: Key Spectroscopic Data for this compound and Derivatives

| Technique | Key Signals and Assignments | Source(s) |

| ¹H NMR | Spectra for derivatives show characteristic aromatic protons (δ 7-8 ppm), an aldehyde proton (CHO), and amino protons (NH₂). For example, a derivative shows signals at δ 8.09 (s, 2H), 8.06 (q, 1H), 7.79–7.75 (m, 1H), 7.56–7.52 (m, 2H), among others. | [4] |

| ¹³C NMR | A spectrum is available on PubChem. A derivative shows characteristic peaks for carbonyl (C=O) at δ ~185 ppm, aromatic carbons, and other functional groups. For example, a derivative shows signals at δ 185.47, 165.53, 160.37, etc. | [4][6] |

| FTIR | Spectra show characteristic absorption bands. For a bromo-derivative, key bands are assigned to N-H, C-H, C=O, and C=C stretching vibrations. A derivative shows peaks at 2128 cm⁻¹ (N=N of a triazole modification), 1660 cm⁻¹ (C=O). | [4][7] |

| HRMS (ESI) | High-resolution mass spectrometry is used to confirm the molecular formula. For a synthesized derivative C₄₁H₃₃N₇O₂, the calculated m/z [M+H]⁺ was 656.27740, and the found value was 656.27685. | [4] |

Synthesis and Reactivity

Synthesis

This compound is primarily synthesized from precursors such as chromone-3-carbonitriles or 3-formylchromone oximes.[3] A common and important route involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents.[3]

-

From Chromone-3-carbonitriles : Treatment of chromone-3-carbonitriles with reagents like aqueous N,N-dimethylformamide (DMF), n-propylamine in aqueous ethanol, concentrated ammonia, or aqueous sodium hydroxide solution yields this compound.[3]

-

From 3-Formylchromone Oximes : The compound can also be produced by treating 3-formylchromone oximes with ammonium hydroxide or sodium hydroxide solution in ethanol.[3]

-

From Ethylenediamine Reaction : The reaction of a chromone carbonitrile with ethylenediamine in boiling ethanol can produce this compound, sometimes as a co-product or via hydrolysis of an intermediate.[3]

Caption: Common synthetic pathways to this compound.

Reactivity

The dual functionality of this compound makes it a valuable substrate for synthesizing more complex heterocyclic systems. It is particularly known for its utility in condensation reactions.

-

Friedländer Condensation : 2-Amino-3-formylchromones are excellent precursors for synthesizing a variety of annulated chromones through the Friedländer condensation reaction. This reaction involves a condensation followed by cyclodehydration with a compound bearing an α-methylene group (e.g., acetylacetone), leading to chromeno[2,3-b]pyridines.[3]

-

Reactions with Carbon Nucleophiles : It readily reacts with various acyclic and cyclic active methylene compounds to produce fused heterocyclic systems.[3]

-

Reactions with Nitrogen Nucleophiles : The compound reacts with a diversity of nitrogen nucleophiles, which can lead to the formation of Schiff bases or other heterocyclic structures.[1][3] For example, it undergoes condensation with (R)-2-amino-2-phenylethanol to form Schiff base ligands capable of complexing with metals like Cu(II) and Zn(II).[1]

-

Three-Component Reactions : It can participate in multi-component reactions, such as the Kabachnik–Fields reaction with amines and phosphites, to generate α-aminophosphonates, although this is more documented for the parent 3-formylchromone.[8][9]

Caption: Key reactions of this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below is a representative protocol for a reaction involving a related 3-formylchromone, which illustrates the general methodology.

Protocol: Three-Component Synthesis of α-Aminophosphine Oxide Derivatives

This protocol is adapted from the synthesis of related chromone derivatives and demonstrates a typical multi-component reaction setup.[8][9]

-

Reactant Preparation : In a reaction vessel, combine 6-methyl-3-formylchromone (1.0 mmol, 0.12 g), a secondary phosphine oxide (e.g., diphenylphosphine oxide, 1.0 mmol, 0.20 g), and a primary amine (e.g., butylamine, 1.0 mmol).

-

Solvent Addition : Add an appropriate solvent, such as acetonitrile (MeCN).

-

Reaction Conditions : Heat the mixture in a microwave (MW) reactor to 80 °C for a specified time (e.g., 1 hour).[8][9] Alternatively, the reaction can be carried out under conventional heating at 80-100 °C for 1-1.5 hours, sometimes in the presence of a catalyst like acetic acid.[9]

-

Monitoring : Monitor the reaction progress using a suitable technique, such as ³¹P NMR spectroscopy, to determine conversion.[8][9]

-

Work-up and Purification : Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure. The resulting crude product can then be purified using standard techniques such as column chromatography or recrystallization to yield the desired phosphinoyl-functionalized chromone derivative.

Biological Activity

While extensive biological data for this compound itself is limited, the broader class of chromone derivatives is well-known for significant bioactivity. The parent structure, 3-formylchromone, and its derivatives have shown cytotoxic activity against tumor cell lines, anti-Helicobacter pylori activity, and urease inhibitory effects.[10][11]

Recently, derivatives of 2-aminochromone have been synthesized and evaluated for their therapeutic potential.

-

Antimicrobial and Anticancer Activity : A series of 2-aminochromone-based N,N-di-1,2,3-triazole hybrids were synthesized and showed high activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]

-

Cytotoxicity against HeLa Cells : The same series of compounds exhibited potent anticancer activity against HeLa (human cervical cancer) cell lines, with IC₅₀ values ranging from 0.11 to 1.04 µM, which is significantly more potent than the standard drug curcumin (IC₅₀ 4.83 µM).[4]

-

Molecular Docking and Target Identification : Molecular docking studies for these active derivatives suggested a strong binding affinity towards the target protein dual-specificity tyrosine-regulated kinase 2 (DYRK2). This interaction indicates a potential mechanism of action for their anticancer effects.[4]

Caption: Proposed mechanism for anticancer activity of a 2-aminochromone derivative.

References

- 1. This compound 97 61424-76-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 2-Aminochromone-3-carboxaldehyde | C10H7NO3 | CID 735928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-Amino-3-formylchromone CAS number and molecular structure

An In-depth Technical Guide to 2-Amino-3-formylchromone

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various heterocyclic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications.

Compound Identification and Molecular Structure

This compound, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a bicyclic heterocyclic molecule composed of a benzene ring fused to a pyran ring.

-

IUPAC Name: 2-amino-4-oxochromene-3-carbaldehyde[3]

-

Canonical SMILES: C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O[3]

-

InChI Key: TVGIYZVZBKAJRR-UHFFFAOYSA-N[3]

The molecular structure of this compound is depicted below:

Image Source: PubChem CID 735928

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference(s) |

| Physical State | Solid | [4] |

| Melting Point | 249 °C (decomposes) | [2] |

| Boiling Point | 401.2 °C at 760 mmHg | [2] |

| Density | 1.486 g/cm³ | [2] |

| Vapor Pressure | 1.2E-06 mmHg at 25°C | [2] |

| Flash Point | 241 °C | [2] |

| pKa | 1.31 ± 0.20 (Predicted) | [2] |

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis. Its own synthesis is primarily achieved through the manipulation of other chromone derivatives. Below are key synthetic approaches described in the literature.

Protocol 1: From Chromone-3-carbonitriles

A primary and versatile method for synthesizing 2-aminochromone-3-carboxaldehydes involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents.[5]

-

Starting Material: Chromone-3-carbonitrile (1)

-

Reagents: Nucleophilic agents such as aqueous DMF, n-propylamine in aqueous ethanol, concentrated ammonia, or aqueous sodium hydroxide solution.[5]

-

Procedure: The reaction proceeds by treating the chromone-3-carbonitrile substrate with the chosen nucleophile. The reaction conditions (solvent, temperature, and time) are adjusted based on the specific nucleophile used. This process goes through a non-isolable intermediate to yield the final product, this compound (2).[5]

Protocol 2: From 3-Formylchromone Oximes

An alternative route involves the use of 3-formylchromone oximes.

-

Starting Material: 3-Formylchromone oxime (4), which is prepared by reacting 3-formylchromone with hydroxylamine.[5]

-

Reagents: Ammonium hydroxide or sodium hydroxide solution in ethanol.[5]

-

Procedure: The 3-formylchromone oxime is treated with a base like ammonium hydroxide or sodium hydroxide in an ethanol solution. This reaction facilitates the conversion to this compound.[5]

Protocol 3: From Self-Condensation Induced by Ethylenediamine

A specific synthesis involves the reaction of a carbonitrile precursor with ethylenediamine.[5]

-

Starting Material: 3-Cyanochromone (1)

-

Reagents: Ethylenediamine, acid for hydrolysis.

-

Procedure:

-

Reacting 3-cyanochromone with ethylenediamine in boiling ethanol (2:1 molar ratio) for a short duration (e.g., 10 minutes) induces self-condensation, leading to the formation of a bis-chromeno[2,3-b:2',3'-f]diazocine intermediate (6).[5]

-

The resulting intermediate (6) is then subjected to acidic hydrolysis to afford this compound (2).[5]

-

The diagram below illustrates a generalized synthesis workflow.

Chemical Reactivity and Applications

This compound is a versatile precursor for synthesizing a variety of annulated and substituted chromones, many of which exhibit significant biological activity.[5] Its amino and formyl groups provide reactive sites for condensation and cyclization reactions.

Key Reactions:

-

Condensation Reactions: It readily undergoes condensation with various nucleophiles. For example, it reacts with (R)-2-amino-2-phenylethanol to produce a Schiff base ligand capable of forming complexes with metals like Cu(II) and Zn(II).

-

Friedländer Annulation: As a good precursor, it participates in Friedländer condensation reactions with compounds containing active methylene groups to yield a variety of annulated chromones, such as chromeno[2,3-b]pyridines.[5]

Applications in Synthesis:

This compound is a key starting material for the preparation of diverse heterocyclic structures with potential pharmacological value.

| Derivative Class | Application / Activity Noted | Reference(s) |

| Chiral Schiff Base Ligands | Formation of metal complexes (Cu(II), Zn(II)) | |

| Hydrazone Derivatives | Synthesis of heterocyclic Schiff bases | |

| Chromeno[2,3-b]pyrrole-2-carboxamides | Synthetic intermediate | |

| Thioxo-dihydro-thiadiazine derivatives | Synthetic intermediate | |

| Pyrano[3,2-c]quinolone derivatives | Synthetic intermediate |

The following diagram illustrates the role of this compound as a synthetic precursor.

Biological and Pharmacological Significance

While direct and extensive studies on the signaling pathways of this compound are not widely published, the broader class of chromone derivatives is of significant interest in medicinal chemistry due to a wide range of pharmacological activities.[5][6]

-

Antimicrobial and Antifungal Activity: Derivatives synthesized from this compound, particularly certain Schiff bases and hydrazones, have been investigated for their antimicrobial properties. The chromene scaffold is recognized for its potential as an antifungal agent, with some derivatives showing promise as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell growth.[7]

-

Anticancer Activity: The chromone moiety is a pharmacophore present in many molecules with anticancer effects.[5][7] Some 3-formylchromone derivatives have demonstrated tumor cell-specific cytotoxicity.[8] They are also explored as potential topoisomerase inhibitors.[6]

-

Anti-inflammatory and Enzyme Inhibition: Chromones are known to have anti-inflammatory properties.[5] Specific derivatives of 3-formylchromone have shown potent inhibitory activity against enzymes like urease.[8] Recent in silico studies have also pointed to their potential as inhibitors of aldehyde oxidase and insulin-degrading enzyme (IDE), suggesting applications in managing diabetes.[6]

-

Other Activities: The chromone class of compounds has been associated with a wide spectrum of biological activities, including antiviral, antioxidant, neuroprotective, and anti-HIV effects.[5][6][8]

The versatility of this compound makes it a valuable scaffold for the development of new therapeutic agents targeting a range of diseases. Further research into its specific derivatives is likely to uncover novel mechanisms and applications in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Aminochromone-3-carboxaldehyde | C10H7NO3 | CID 735928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing [mdpi.com]

- 8. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-formylchromone (also known as 2-amino-4-oxo-4H-chromene-3-carbaldehyde). The information presented herein is essential for the identification, characterization, and quality control of this important heterocyclic compound, which serves as a versatile building block in medicinal chemistry and materials science. This document compiles available spectroscopic data from various sources and presents it in a structured format for ease of reference and comparison.

Compound Information

| IUPAC Name | 2-amino-4-oxo-4H-chromene-3-carbaldehyde |

| Synonyms | This compound |

| CAS Number | 61424-76-8[1] |

| Molecular Formula | C₁₀H₇NO₃[1] |

| Molecular Weight | 189.17 g/mol [1] |

| Appearance | Light yellow to yellow to orange powder/crystal[2] |

| Melting Point | 249 °C (decomposes) |

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-chloro-3-formylchromone [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative format |

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-chloro-3-formylchromone [3]

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in a quantitative format |

Note: The actual spectra for the 6-chloro derivative are available on SpectraBase for registered users.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in a quantitative format | N-H stretching (amine) | |

| C=O stretching (aldehyde) | ||

| C=O stretching (ketone) | ||

| C=C stretching (aromatic) | ||

| C-N stretching | ||

| C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 189.17 | Data not available | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following are general methodologies typically employed for compounds of this class.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a summary of the available spectroscopic data for this compound. While a complete and publicly available dataset with full assignments is currently limited, the information provided serves as a valuable resource for researchers working with this compound. It is recommended that researchers acquire their own analytical data for definitive identification and characterization. The provided general experimental protocols and logical workflow can guide these efforts.

References

The Advent and Scientific Journey of 2-Amino-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-formylchromone, a key heterocyclic scaffold, has emerged as a versatile building block in synthetic organic chemistry and a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Furthermore, it delves into its diverse biological activities, supported by available quantitative data, and elucidates a key signaling pathway modulated by its precursor, 3-formylchromone. This document aims to serve as an in-depth resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Introduction and Historical Context

The chromone core, a benzopyran-4-one ring system, is a prevalent motif in a plethora of natural products and pharmacologically active compounds. The introduction of an amino group at the 2-position and a formyl group at the 3-position gives rise to this compound, a highly reactive and versatile intermediate. While a singular "discovery" paper for this compound is not readily identifiable, its history is intrinsically linked to the broader exploration of chromone chemistry. The development of synthetic routes to its precursor, 3-formylchromone, was a pivotal step. A key breakthrough in this area was the application of the Vilsmeier-Haack reaction to 2-hydroxyacetophenones, providing a straightforward method for the synthesis of 3-formylchromones.[1][2] Subsequently, methods were developed to introduce the 2-amino group, primarily through the reaction of nucleophiles with 3-substituted chromones like chromone-3-carbonitriles.[3] This progression of synthetic strategies has solidified the importance of this compound as a readily accessible scaffold for the generation of diverse heterocyclic libraries with potential therapeutic applications.

Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process: the formation of a 3-formylchromone intermediate, followed by the introduction of the 2-amino group.

Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of activated aromatic and heterocyclic compounds.[4] In the context of 3-formylchromone synthesis, 2-hydroxyacetophenone is treated with the Vilsmeier reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5]

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromone [1][2][5]

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place 6.0 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath. To this, slowly add 2.0 mL (0.025 mol) of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 2-Hydroxyacetophenone: Dissolve 0.01 mol of the desired 2-hydroxyacetophenone in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C with vigorous stirring.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approximately 100-200 g) with constant stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a pH of 7 is reached.

-

Product Collection and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude 3-formylchromone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: General workflow for the synthesis of 3-formylchromone.

Synthesis of this compound

The introduction of the 2-amino group can be achieved through various synthetic routes, with the most common starting from chromone-3-carbonitriles.[3]

Experimental Protocol: Synthesis from Chromone-3-carbonitrile [3]

-

Reaction Setup: In a round-bottom flask, dissolve chromone-3-carbonitrile (1 mmol) in a suitable solvent such as aqueous ethanol or aqueous DMF.

-

Addition of Amine: To the solution, add an amine source like n-propylamine or concentrated ammonia.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Another reported method involves the hydrolysis of an intermediate formed from the reaction of chromone-3-carbonitrile with ethylenediamine.[3]

Biological Activities and Quantitative Data

Chromone derivatives are known to exhibit a wide spectrum of biological activities.[3] While specific quantitative data for this compound is not extensively reported in readily available literature, the activities of its precursor, 3-formylchromone, and its derivatives provide valuable insights into its potential pharmacological profile.

Anticancer Activity

3-Formylchromone has been shown to possess anticancer properties. It has been reported to counteract the STAT3 signaling pathway in hepatocellular carcinoma by elevating the expression of SHP-2 (Src homology region 2 domain-containing phosphatase-2).[6] This leads to the downregulation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting tumor growth and metastasis.[6]

Table 1: Anticancer Activity of Selected Chromone Derivatives (Illustrative)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6,8-Dichloro-3-formylchromone | Human tumor cell lines | Not specified | [7] |

| 6,8-Dibromo-3-formylchromone | Human tumor cell lines | Not specified | [7] |

| Phosphinoyl-functionalized 3-(amino)methylene chromanones | HL60 (human promyelocytic leukemia) | Modest activity | [8] |

Note: The table provides illustrative data on related compounds due to the limited specific IC₅₀ values for this compound in the reviewed literature.

Antimicrobial and Antifungal Activity

Derivatives of this compound are utilized in the synthesis of heterocyclic Schiff's bases which have shown antimicrobial activity.[9] Formylchromones are considered structural analogues of quinolone antibiotics.[10]

Table 2: Antimicrobial Activity of a 3-Formylchromone Derivative (Illustrative)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6,8-Dichloro-3-formylchromone | Helicobacter pylori | Comparable to metronidazole | [7] |

Note: This table illustrates the antimicrobial potential of a related compound.

Anti-inflammatory Activity

Several 3-formylchromone derivatives have demonstrated promising anti-inflammatory activities in both in vitro and in vivo models.[11]

Signaling Pathway Modulation

As mentioned, 3-formylchromone has been identified as an inhibitor of the STAT3 signaling pathway in hepatocellular carcinoma.[6] This pathway is crucial for tumor cell proliferation, survival, and metastasis. The proposed mechanism involves the upregulation of SHP-2 phosphatase, which in turn dephosphorylates and inactivates STAT3 and its upstream kinases, JAK1 and JAK2.[6]

STAT3 Signaling Pathway Inhibition by 3-Formylchromone

Caption: Inhibition of the STAT3 signaling pathway by 3-formylchromone.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, has established it as a valuable platform for the development of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in the realms of oncology and infectious diseases, underscore the significant potential that lies within this scaffold. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its synthetic origins to its biological implications. It is anticipated that continued research into this versatile molecule will unlock new avenues for drug discovery and development, further solidifying its place in the medicinal chemist's toolkit.

References

- 1. sciforum.net [sciforum.net]

- 2. asianpubs.org [asianpubs.org]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-氨基-3-甲酰色酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Antimicrobial activity of formylchromones: detection by a micro-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activities of 2-Amino-3-formylchromone derivatives

An In-depth Technical Guide on the Potential Biological Activities of 2-Amino-3-formylchromone Derivatives

Introduction

The chromone scaffold, a benzopyran-4-one structure, is a privileged motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3][4][5] The introduction of an amino group at the C-2 position and a formyl group at the C-3 position creates the this compound framework. This versatile precursor serves as a building block for the synthesis of a diverse library of heterocyclic compounds through reactions with various nucleophiles.[6] Derivatives of this compound have garnered significant attention from researchers due to their promising biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects. This guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of 3-formylchromone have demonstrated significant cytotoxic effects against various human tumor cell lines.[1][2][7] Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells, highlighting their potential as novel anticancer agents.[8]

Data Presentation: Anticancer Activity

The in vitro cytotoxic activity of various chromone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(Substituted Amino)chromone (6c) | HCT116 (Colon) | 4.92 | [9] |

| 3-(Substituted Amino)chromone (6f) | HCT116 (Colon) | 12.59 | [9] |

| 3-(Substituted Amino)chromone (6i) | HCT116 (Colon) | 7.34 | [9] |

| N-benzyl derivative of 6-aminoflavone (9f) | MCF-7 (Breast) | 9.35 | [8] |

| N-benzyl derivative of 6-aminoflavone (9g) | MCF-7 (Breast) | 9.58 | [8] |

| 2-pyridone derivative (10k) | SW480 (Colon) | 0.21 | [9] |

| 2-pyridone derivative (10k) | HeLa (Cervical) | 0.54 | [9] |

| 2-pyridone derivative (10k) | A549 (Lung) | 0.86 | [9] |

| Chromone-2-aminothiazole (5i) | HL-60 (Leukemia) | 0.25 | [10] |

| [Ag(fcbh)(PPh3)] complex | MDA-MB231 (Breast) | 1.0 | [11] |

| [Ag(fcbh)(PPh3)] complex | OVCAR-8 (Ovarian) | 0.87 | [11] |

Mechanism of Action: Topoisomerase II Inhibition

One of the key mechanisms underlying the anticancer activity of certain 3-formylchromone derivatives is the inhibition of human DNA topoisomerase IIα (hTopo-IIα).[8] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Caption: Mechanism of anticancer action via Topoisomerase II inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial and Antifungal Activity

Chromone derivatives have shown considerable efficacy against various pathogenic microbes, including bacteria and fungi. Their mode of action often involves disrupting cell membrane integrity or inhibiting essential cellular processes.[12] Halogenated formylchromones, in particular, have been identified as potent antibacterial and antibiofilm agents.[12]

Data Presentation: Antimicrobial and Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | 20 | [12] |

| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus | 20 | [12] |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio harveyi | 20 | [12] |

| 6-Chloro-3-formylchromone (6C3FC) | Vibrio harveyi | 20 | [12] |

| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [13] |

| Chromone-3-carbonitrile derivative | Candida albicans | 5 - 50 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[12][14]

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Vibrio parahaemolyticus) is prepared in a suitable broth medium.[14]

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[14]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.[14]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

Certain chromone derivatives act as potent antioxidants by scavenging free radicals.[15][16] This activity is crucial for combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is often influenced by the nature and position of substituents on the chromone ring.[15] For instance, electron-withdrawing groups at the C-6 position can enhance radical scavenging activity.[15]

Data Presentation: Antioxidant Activity

The antioxidant potential is often measured by the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

| Assay | Compound Class/Derivative | Activity | Reference |

| DPPH Scavenging | Semicarbazone of 2-anilino-3-formylchromone | Comparable to Ascorbic Acid | [15] |

| FRAP | DMAF (a chromone derivative) | Significantly increased vs. Coumarin | [16] |

| ABTS+ Scavenging | Various chromone derivatives | Varied, some similar to Trolox | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the DPPH radical.[15]

-

Solution Preparation: A stock solution of the test compound is prepared, typically in DMSO or methanol. A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.[15]

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound solution. A control containing only DPPH and the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance (decolorization from purple to yellow).[15]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Caption: Principle of the DPPH radical scavenging assay.

Enzyme Inhibition Activity

This compound derivatives have been investigated as inhibitors of various enzymes, playing a role in their therapeutic potential.

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[17][18] Certain chromone derivatives have been designed as potent inhibitors of specific kinases, such as Protein Kinase CK2, which is a target for anticancer drug discovery.[10]

-

Compound 5i , a chromone-2-aminothiazole derivative, was identified as a highly effective CK2 inhibitor with an IC₅₀ of 0.08 µM.[10] This inhibition was shown to suppress downstream signaling pathways, including the α-catenin/Akt and PARP/Survivin pathways, leading to apoptosis in HL-60 tumor cells.[10]

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria like Helicobacter pylori. Inhibition of urease is a therapeutic strategy against infections caused by such pathogens.

-

6,8-Dichloro-3-formylchromone (FC10) and 6,8-dibromo-3-formylchromone (FC11) showed potent inhibitory activity against jack bean urease.[1][7]

Data Presentation: Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Chromone-2-aminothiazole (5i) | Protein Kinase CK2 | 0.08 | [10] |

| Topoisomerase II Inhibitor (9f) | Topoisomerase II | 12.11 | [8] |

| 6,8-Dichloro-3-formylchromone (FC10) | Jack Bean Urease | Potent (qualitative) | [1][7] |

| 6,8-Dibromo-3-formylchromone (FC11) | Jack Bean Urease | Potent (qualitative) | [1][7] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents: Prepare a buffer solution, a solution of the enzyme (e.g., Protein Kinase CK2), a solution of the substrate (e.g., a specific peptide for CK2), and ATP (for kinases).

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (inhibitor).

-

Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

Stop Reaction & Detect: Stop the reaction and measure the product formation. For kinase assays, this often involves measuring the amount of phosphorylated substrate, for example, using a radiometric γ³³P-ATP assay or an antibody-based detection method (ELISA).[17]

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Caption: General mechanism of competitive enzyme inhibition.

Conclusion

Derivatives of this compound represent a promising class of compounds with a remarkable spectrum of biological activities. The core structure provides a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacological properties. The significant in vitro efficacy demonstrated in anticancer, antimicrobial, antioxidant, and enzyme inhibition assays underscores the therapeutic potential of this scaffold. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to develop these derivatives into lead compounds for novel drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 61424-76-8 [sigmaaldrich.com]

- 7. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of formylchromones: detection by a micro-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-conferences.org [bio-conferences.org]

- 16. mdpi.com [mdpi.com]

- 17. Research towards selective inhibition of the CLK3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity of 2-Amino-3-formylchromone: A Versatile Scaffold for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-formylchromone is a privileged heterocyclic scaffold possessing two key reactive functionalities: a nucleophilic amino group and an electrophilic formyl group. This unique arrangement allows for a diverse array of chemical transformations, making it a valuable building block in the synthesis of complex heterocyclic systems, many of which exhibit significant biological activity. This technical guide provides an in-depth analysis of the reactivity of the amino and formyl groups in this compound, complete with detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations to serve as a comprehensive resource for researchers in medicinal chemistry and organic synthesis.

Introduction

The chromone nucleus is a common motif in natural products and pharmacologically active compounds. The strategic placement of an amino group at the 2-position and a formyl group at the 3-position of the chromone ring system in this compound creates a molecule with a rich and varied chemical reactivity. The enamine-like character of the 2-amino group, conjugated with the chromone carbonyl, and the electrophilicity of the 3-formyl group allow for selective and sequential reactions, providing access to a wide range of fused and decorated heterocyclic structures. This guide will systematically explore the key reactions of each functional group, providing practical experimental details and summarizing important reaction data.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physicochemical and spectroscopic properties of the starting material is crucial for reaction monitoring and product characterization.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Melting Point | 249 °C (decomposes) |

| CAS Number | 61424-76-8 |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks are observed for the N-H stretching of the primary amine, the C=O stretching of the chromone carbonyl and the formyl group, and C=C stretching of the aromatic ring.[1][2][3] A representative FTIR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1][2]

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the structure. The proton NMR spectrum for a related compound, 2-amino-6-chloro-3-formylchromone, shows distinct signals for the aromatic protons, the amino protons, and the aldehydic proton.[4] Similarly, the ¹³C NMR spectrum reveals the chemical shifts for all ten carbon atoms in the molecule.[4]

Reactivity of the 2-Amino Group

The primary amino group at the C2 position is a versatile nucleophile, readily participating in condensation and cyclization reactions.

Schiff Base Formation

The amino group undergoes classical condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by a few drops of acid, such as glacial acetic acid, and are often carried out in a refluxing alcoholic solvent.[5]

Caption: General scheme for Schiff base formation.

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

Friedländer Annulation for the Synthesis of Chromeno[2,3-b]pyridines

The combination of the ortho-aminoaryl aldehyde moiety within the this compound structure makes it an ideal substrate for the Friedländer annulation. This reaction involves the condensation with a compound containing an α-methylene group adjacent to a carbonyl functionality, leading to the formation of fused pyridine rings.

Caption: Friedländer annulation of this compound.

This reaction is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like absolute ethanol under reflux conditions. A variety of active methylene compounds can be employed, leading to a diverse range of substituted chromeno[2,3-b]pyridines.

| Active Methylene Compound | Product | Yield (%) |

| Acetylacetone | 2-Acetyl-3-methyl-5H-chromeno[2,3-b]pyridin-5-one | Good |

| Ethyl Acetoacetate | 3-Acetyl-2-hydroxy-5H-chromeno[2,3-b]pyridin-5-one | Good |

| Malononitrile | 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Good |

| 2-Acetylthiophene | 2-(Thiophen-2-yl)-5H-chromeno[2,3-b]pyridin-5-one | 32-55 |

| 3-Acetylpyridine | 2-(Pyridin-3-yl)-5H-chromeno[2,3-b]pyridin-5-one | 32-55 |

| 4-Chloroacetophenone | 2-(4-Chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one | 32-55 |

Experimental Protocol: Synthesis of Chromeno[2,3-b]pyridines via Friedländer Annulation

-

To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the active methylene compound (1 mmol).

-

Add a catalytic amount of DBU (2-3 drops).

-

Reflux the reaction mixture for the appropriate time (typically 2-6 hours), monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure chromeno[2,3-b]pyridine derivative.

Reactivity of the 3-Formyl Group

The formyl group at the C3 position is a key electrophilic center, participating in a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation

The formyl group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for C-C bond formation and the introduction of diverse functionalities at the 3-position.

Caption: Knoevenagel condensation of this compound.

Commonly used active methylene compounds include malononitrile, ethyl cyanoacetate, and barbituric acid derivatives. The reaction is typically catalyzed by weak bases like piperidine or ammonium acetate.

| Active Methylene Compound | Catalyst | Yield (%) |

| Malononitrile | Ammonium Acetate | Excellent |

| Ethyl Cyanoacetate | Piperidine | Good |

| Barbituric Acid | Piperidine | 94 |

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol.

-

Add a catalytic amount of a suitable base (e.g., piperidine or ammonium acetate).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, the product often precipitates.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

If necessary, purify the product by recrystallization.

Multi-component Reactions

This compound is an excellent substrate for multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. These reactions are highly efficient and contribute to the principles of green chemistry. For instance, a three-component reaction between this compound, an active methylene compound, and a primary amine can lead to the formation of highly substituted pyridines.

Caption: A generalized workflow for a multi-component reaction.

Experimental Protocol: Example of a Three-Component Reaction

-

Combine this compound (1 mmol), malononitrile (1 mmol), and a primary amine (e.g., aniline, 1 mmol) in ethanol (15 mL) in a flask.

-

Add a catalytic amount of a base such as piperidine.

-

Stir the mixture at room temperature or reflux as required, monitoring by TLC.

-

Upon completion, cool the reaction mixture.

-

Isolate the product by filtration and wash with a suitable solvent.

-

Purify the product by recrystallization.

Conclusion

This compound is a highly versatile and reactive molecule that serves as a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The distinct and predictable reactivity of its amino and formyl groups allows for the strategic construction of complex molecular architectures with potential applications in drug discovery and materials science. The experimental protocols and data summarized in this guide are intended to facilitate the exploration of this remarkable scaffold and inspire the development of novel synthetic methodologies.

References

The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 3-Formylchromones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A significant application of this reaction is the efficient, one-step synthesis of 3-formylchromones, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehydes, from substituted 2'-hydroxyacetophenones.[1][2] 3-Formylchromones are valuable synthetic intermediates, serving as precursors to a wide array of heterocyclic systems.[1][3] The chromone scaffold itself is of great interest in medicinal chemistry due to the diverse and potent biological activities of its derivatives, including anti-inflammatory, antimicrobial, and antitumor properties.[1][4][5] This guide provides an in-depth overview of the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones, including its mechanism, experimental protocols, and quantitative data.

Reaction Mechanism

The synthesis of 3-formylchromones via the Vilsmeier-Haack reaction proceeds through a double formylation of a 2'-hydroxyacetophenone, followed by an intramolecular cyclization and subsequent dehydration.[2] The key electrophilic species, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][6]

The reaction can be broken down into the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[2][6]

-

Electrophilic Attack: The electron-rich aromatic ring of the 2'-hydroxyacetophenone attacks the Vilsmeier reagent.[2]

-

Double Formylation: The reaction proceeds via a double formylation mechanism.

-

Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the final 3-formylchromone product.[2]

A diagrammatic representation of the reaction mechanism is provided below:

Caption: Reaction mechanism for 3-formylchromone synthesis.

Quantitative Data: Synthesis of Substituted 3-Formylchromones

The Vilsmeier-Haack reaction is highly versatile and has been successfully applied to a range of substituted 2'-hydroxyacetophenones, consistently producing good to excellent yields, often in the range of 80-90%.[1][4][7] The following table summarizes the yields of various substituted 3-formylchromones synthesized via this method.

| Entry | Substituent(s) on 2'-Hydroxyacetophenone | Product | Yield (%) |

| 1 | Unsubstituted | 3-Formylchromone | - |

| 2 | 5-Chloro | 6-Chloro-3-formylchromone | 71 |

| 3 | 3-Nitro-5-chloro | 6-Chloro-8-nitro-3-formylchromone | 71 |

| 4 | 5-Bromo | 6-Bromo-3-formylchromone | 72 |

| 5 | 3-Nitro-5-bromo | 6-Bromo-8-nitro-3-formylchromone | 70 |

| 6 | 5-Methyl | 6-Methyl-3-formylchromone | 75 |

| 7 | 3-Nitro-5-methyl | 6-Methyl-8-nitro-3-formylchromone | 72 |

| 8 | 3,5-Dichloro | 6,8-Dichloro-3-formylchromone | 73 |

| 9 | 3,5-Dibromo | 6,8-Dibromo-3-formylchromone | 72 |

| 10 | 4-Chloro | 7-Chloro-3-formylchromone | 70 |

| 11 | 4-Bromo | 7-Bromo-3-formylchromone | 71 |

| 12 | 4-Methyl | 7-Methyl-3-formylchromone | 74 |

| 13 | 4-Hydroxy | 7-Hydroxy-3-formylchromone | 73 |

| 14 | 4-Hydroxy-3-bromo | 7-Hydroxy-8-bromo-3-formylchromone | 74 |

Data sourced from Nandgaonkar and Ingle (2005).[8]

Experimental Protocols

The following are generalized and specific experimental protocols for the synthesis of 3-formylchromones using the Vilsmeier-Haack reaction.

General Experimental Protocol

This protocol is a generalized procedure for the synthesis of substituted 3-formylchromones.[1]

1. Preparation of the Vilsmeier Reagent:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.[1][7]

2. Reaction with Substrate:

-

To the freshly prepared Vilsmeier reagent, add the substituted 2'-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.[1] The addition should be done portion-wise or dropwise with vigorous stirring.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1]

3. Workup and Isolation:

-

Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.[1] A solid precipitate will form.

-

Continue stirring for approximately 1-2 hours.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]

4. Purification:

-

Dry the crude solid product.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[1][8]

-

Characterize the final product using appropriate analytical techniques (e.g., M.P., IR, NMR).[1]

Specific Experimental Protocol for 6-Chloro-8-nitro-3-formylchromone

This protocol is for the synthesis of 6-chloro-8-nitro-3-formylchromone from 2'-hydroxy-3'-nitro-5'-chloroacetophenone.[8]

-

Dimethylformamide (6.0 mL) was cooled in an ice-water bath.

-

2'-Hydroxy-3'-nitro-5'-chloroacetophenone (2.15 g, 0.01 mol) was added with vigorous stirring.[8]

-

Phosphorus oxychloride (2.0 mL, 0.025 mol) was slowly added to the mixture.[8]

-

The resulting thick, pink-colored mass was kept at room temperature overnight.[8]

-

The reaction mixture was then decomposed by pouring it into cold water.[8]

-

The solid obtained was collected and crystallized from ethanol.

-

Yield: 71%

-

Melting Point: 108°C[8]

Experimental Workflow and Logical Relationships

The synthesis of 3-formylchromones and their subsequent application in drug discovery can be visualized as a logical workflow. The initial synthesis produces the core scaffold, which can then be screened for various biological activities.

Caption: General workflow from synthesis to biological screening.

Biological Significance of 3-Formylchromones

3-Formylchromone derivatives have been investigated for a range of biological activities. For instance, various substituted 3-formylchromones have demonstrated moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8][9] Furthermore, certain derivatives have shown tumor cell-specific cytotoxicity and inhibitory activity against enzymes like urease.[4][5] For example, 6,8-dichloro-3-formylchromone has exhibited anti-Helicobacter pylori activity comparable to metronidazole and potent urease inhibition.[4][5] This highlights the potential of the 3-formylchromone scaffold as a starting point for the development of new therapeutic agents.

Caption: Biological activities of 3-formylchromone derivatives.

Conclusion

The Vilsmeier-Haack reaction provides a highly efficient and versatile route for the synthesis of 3-formylchromones from readily available 2'-hydroxyacetophenones. The reaction proceeds in high yields and is amenable to a wide range of substituents on the aromatic ring. The resulting 3-formylchromones are not only valuable synthetic intermediates but also possess a range of interesting biological activities, making them attractive scaffolds for drug discovery and development. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. sciforum.net [sciforum.net]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

A Technical Guide to the Synthesis of 2-Amino-3-formylchromone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-Amino-3-formylchromone, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details the key starting materials, experimental protocols, and reaction mechanisms, with a focus on providing actionable data for laboratory applications.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two well-established pathways:

-

The Vilsmeier-Haack Reaction: This is the most direct and widely employed method for the synthesis of the precursor, 3-formylchromone, from readily available 2-hydroxyacetophenones. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is lauded for its high efficiency and good to excellent yields, often in the range of 80-90%.[1]

-

From Chromone-3-carbonitriles: this compound can be synthesized from chromone-3-carbonitrile precursors through their reactions with various nucleophilic reagents.[2] This route offers an alternative pathway to the target molecule.

This guide will focus on the Vilsmeier-Haack approach due to its prevalence and efficiency.

Starting Materials for 3-Formylchromone Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is versatile and applicable to a wide array of substituted 2-hydroxyacetophenones, allowing for the generation of a diverse library of 3-formylchromone derivatives.

| Starting Material (Substituted 2-Hydroxyacetophenone) | Product (Substituted 3-Formylchromone) | Yield (%) | Reference |

| 2-Hydroxy-3-nitro-5-chloroacetophenone | 6-Chloro-8-nitro-3-formylchromone | 71 | [3] |

| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-3-formylchromone | 71 | [3] |

| 2-Hydroxy-3-bromo-5-chloroacetophenone | 6-Chloro-8-bromo-3-formylchromone | 65 | [3] |

| 2-Hydroxy-5-methylacetophenone | 6-Methyl-3-formylchromone | 73 | [3] |

| 2-Hydroxy-3-nitro-5-methylacetophenone | 6-Methyl-8-nitro-3-formylchromone | 69 | [3] |

| 2-Hydroxy-3-bromo-5-methylacetophenone | 6-Methyl-8-bromo-3-formylchromone | 66 | [3] |

| 2-Hydroxy-5-nitroacetophenone | 6-Nitro-3-formylchromone | 70 | [3] |

| 2-Hydroxy-3,5-dinitroacetophenone | 6,8-Dinitro-3-formylchromone | 68 | [3] |

| 2,4-Dihydroxyacetophenone | 7-Hydroxy-3-formylchromone | 72 | [3] |

| 2,4-Dihydroxy-3-bromoacetophenone | 7-Hydroxy-8-bromo-3-formylchromone | 74 | [3] |

Experimental Protocols

Protocol 1: General Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods.[1][3]

1. Reagent Preparation (Vilsmeier Reagent):

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1]